molecular formula C27H29N3O2S2 B2539200 2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE CAS No. 866016-45-7

2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B2539200
CAS No.: 866016-45-7
M. Wt: 491.67
InChI Key: HXLAFQUISYKMDU-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE” is a complex organic molecule that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzothiophene and a suitable aldehyde or ketone.

    Introduction of the Phenethyl Group: This step can be carried out via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.

    Attachment of the 2-(2-Ethylpiperidino)-2-Oxoethyl Group: This can be done through a nucleophilic substitution reaction where the benzothienopyrimidine core reacts with 2-(2-ethylpiperidino)-2-oxoethyl chloride.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenethyl and piperidino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-DIMETHYLAMINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE
  • 2-{[2-(2-MORPHOLINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

The uniqueness of “2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE” lies in its specific structural features, such as the ethylpiperidino group and the sulfanyl linkage, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S2/c1-2-20-12-8-9-16-29(20)23(31)18-33-27-28-24-21-13-6-7-14-22(21)34-25(24)26(32)30(27)17-15-19-10-4-3-5-11-19/h3-7,10-11,13-14,20H,2,8-9,12,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLAFQUISYKMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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